molecular formula C8H11ClN2O2 B14026329 4-(Hydroxymethyl)-N-methylpicolinamide hydrochloride

4-(Hydroxymethyl)-N-methylpicolinamide hydrochloride

Katalognummer: B14026329
Molekulargewicht: 202.64 g/mol
InChI-Schlüssel: VPHFPNFERBHYHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylaminocarbonyl-4-pyridylcarbinol hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methylaminocarbonyl group and a carbinol group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylaminocarbonyl-4-pyridylcarbinol hydrochloride typically involves the reaction of 4-pyridylcarbinol with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylaminocarbonyl-4-pyridylcarbinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

2-Methylaminocarbonyl-4-pyridylcarbinol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-methylaminocarbonyl-4-pyridylcarbinol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

    4-Dimethylaminopyridine (DMAP): Known for its use as a catalyst in acylation reactions.

    Pyridoxal hydrochloride: A form of vitamin B6, involved in numerous enzymatic reactions.

    Pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 2-Methylaminocarbonyl-4-pyridylcarbinol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Eigenschaften

Molekularformel

C8H11ClN2O2

Molekulargewicht

202.64 g/mol

IUPAC-Name

4-(hydroxymethyl)-N-methylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-9-8(12)7-4-6(5-11)2-3-10-7;/h2-4,11H,5H2,1H3,(H,9,12);1H

InChI-Schlüssel

VPHFPNFERBHYHJ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC=CC(=C1)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.